![molecular formula C10H11N3S B2819461 5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-amine CAS No. 737808-15-0](/img/structure/B2819461.png)
5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-amine, also known as 4-methyl-5-phenyl-2-thiazolidinamine, is a heterocyclic compound with a wide range of applications in scientific research. It has been used as a ligand for metal complexes and as a substrate for the preparation of various derivatives. It has been studied for its potential use as an anti-inflammatory agent, an antioxidant, and an anticonvulsant.
Wissenschaftliche Forschungsanwendungen
Antileishmanial Activity
Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Recent research has explored the antileishmanial potential of compounds like 5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-amine. In vitro studies demonstrated that compound 13, a derivative of this compound, displayed superior antipromastigote activity against Leishmania aethiopica clinical isolates. Its IC50 value was significantly lower than standard drugs like miltefosine and amphotericin B deoxycholate .
Antimalarial Properties
Malaria, caused by Plasmodium strains transmitted through mosquito bites, remains a global health concern. Compound 13 also exhibited promising antimalarial activity in vivo against Plasmodium berghei-infected mice. Moreover, compounds 14 and 15 showed substantial inhibition effects against Plasmodium berghei, making them potential candidates for antimalarial drug development .
Synthetic Versatility
Researchers continue to explore the synthetic versatility of 5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-amine. Its structural features make it amenable to modification, allowing for the creation of diverse derivatives with varying pharmacological properties .
Nanomaterials and Interfaces
Functionalization of nanomaterials and interfaces is an active area of research. For instance, grafting 5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-amine derivatives onto surfaces could enhance material properties or enable specific interactions. Such modifications have been explored in related compounds .
Wirkmechanismus
Target of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . These activities suggest that the compound may target specific enzymes or proteins in the Leishmania and Plasmodium species, which are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
This interaction could result in the disruption of essential biological processes within the pathogen, ultimately leading to its death or inhibition of growth .
Biochemical Pathways
Based on its potential antileishmanial and antimalarial activities, it can be inferred that the compound may interfere with the metabolic pathways essential for the survival and proliferation of leishmania and plasmodium species .
Pharmacokinetics
Similar compounds, such as celecoxib, are known to be well-absorbed orally, extensively protein-bound, and primarily metabolized by the cytochrome p450 (cyp) 2c9 isoenzyme . The pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy.
Result of Action
Based on its potential antileishmanial and antimalarial activities, it can be inferred that the compound may induce cellular stress or damage in the pathogen, inhibit its growth, or cause its death .
Eigenschaften
IUPAC Name |
5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-7-2-4-8(5-3-7)9-6-14-10(11)13-12-9/h2-5H,6H2,1H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRIOSZJTUNHIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(SC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.